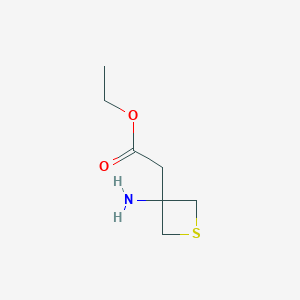

Ethyl 2-(3-aminothietan-3-YL)acetate

説明

Ethyl 2-(3-aminothietan-3-YL)acetate (CAS: 1824101-26-9) is a sulfur-containing heterocyclic compound featuring a thietane ring (3-membered cyclic sulfide) substituted with an amino group (-NH2) at the 3-position. The molecule also includes an ethyl acetate group (-CH2COOEt) attached to the same carbon as the amino group. The thietane ring’s inherent ring strain and the amino group’s nucleophilicity make this compound reactive, enabling participation in cycloadditions, nucleophilic substitutions, or cross-coupling reactions .

特性

分子式 |

C7H13NO2S |

|---|---|

分子量 |

175.25 g/mol |

IUPAC名 |

ethyl 2-(3-aminothietan-3-yl)acetate |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-6(9)3-7(8)4-11-5-7/h2-5,8H2,1H3 |

InChIキー |

NVHMSYJQAFHFMN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1(CSC1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminothietan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for ethyl 2-(3-aminothietan-3-yl)acetate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

化学反応の分析

Types of Reactions

Ethyl 2-(3-aminothietan-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.

Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals

作用機序

The mechanism of action of ethyl 2-(3-aminothietan-3-yl)acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate binding to active sites, while the ester group could undergo hydrolysis to release active metabolites .

類似化合物との比較

Structural Analogs with Modified Ester Groups

Key Differences :

Amino-Thietane Derivatives with Modified Sulfur Oxidation States

Key Differences :

Heteroatom-Substituted Analogs

Key Differences :

Heterocyclic Acetate Derivatives

Key Differences :

- Ring Size and Substitution : Larger aromatic systems (e.g., benzothiophene in ) offer planar geometries for target binding, while smaller thietane rings enable steric flexibility.

生物活性

Ethyl 2-(3-aminothietan-3-YL)acetate is a compound of significant interest due to its unique structural features, which include a thietane ring and an amino group. This combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

Ethyl 2-(3-aminothietan-3-YL)acetate is characterized by the following molecular formula:

- Molecular Formula : C₇H₁₃NOS

- Molecular Weight : 157.25 g/mol

The compound is typically synthesized as a colorless liquid or solid, exhibiting moderate volatility and solubility in organic solvents. The presence of the thietane ring contributes to its unique reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds with thietane structures, including Ethyl 2-(3-aminothietan-3-YL)acetate, exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, likely due to the compound's ability to disrupt microbial cell functions.

- Antitumor Properties : The compound may possess anticancer activity, although specific studies are needed to elucidate its mechanisms and effectiveness against different cancer cell lines.

- Anti-inflammatory Effects : The amino group may enhance interactions with biological targets, possibly leading to anti-inflammatory effects.

The precise mechanism of action for Ethyl 2-(3-aminothietan-3-YL)acetate is not yet fully understood. However, it is hypothesized that:

- The amino group facilitates binding to specific molecular targets, such as enzymes or receptors.

- The ester functionality may undergo hydrolysis, releasing active metabolites that exert biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | , |

| Antitumor | Potential activity in cancer cells | , |

| Anti-inflammatory | Possible reduction in inflammation | , |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of Ethyl 2-(3-aminothietan-3-YL)acetate against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. -

Antitumor Activity :

In vitro assays demonstrated that Ethyl 2-(3-aminothietan-3-YL)acetate could inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. Further research is required to explore its mechanisms and optimize its therapeutic potential.

Synthesis Methods

Ethyl 2-(3-aminothietan-3-YL)acetate can be synthesized through various methods, including:

- Reaction with Amines : Typically involves reacting ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions.

Table 2: Synthesis Overview

| Method | Description |

|---|---|

| Reaction with Amine | Ethyl acetate reacts with thietane derivatives under specific conditions. |

| Industrial Production | Optimization of laboratory methods for large-scale synthesis is necessary. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。